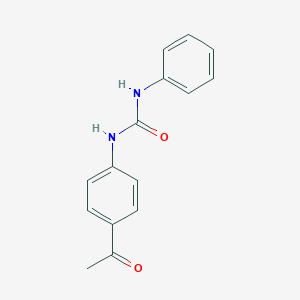

N-(4-acetylphenyl)-N'-phenylurea

Description

Structure

3D Structure

Properties

CAS No. |

13143-03-8 |

|---|---|

Molecular Formula |

C15H14N2O2 |

Molecular Weight |

254.28 g/mol |

IUPAC Name |

1-(4-acetylphenyl)-3-phenylurea |

InChI |

InChI=1S/C15H14N2O2/c1-11(18)12-7-9-14(10-8-12)17-15(19)16-13-5-3-2-4-6-13/h2-10H,1H3,(H2,16,17,19) |

InChI Key |

MUCPYMKCPVNPAP-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |

Synonyms |

N-(4-acetylphenyl)-N'-phenylurea |

Origin of Product |

United States |

Advanced Structural Characterization and Solid State Analysis

Spectroscopic Elucidation of N-(4-acetylphenyl)-N'-phenylurea and Analogues

Spectroscopic techniques are fundamental in confirming the chemical structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) each offer unique and complementary information.

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl and acetylphenyl rings typically appear as complex multiplets in the downfield region of the spectrum. The N-H protons of the urea (B33335) linkage give rise to distinct signals, often observed as broad singlets, whose chemical shifts can be sensitive to solvent and concentration. The methyl protons of the acetyl group are readily identifiable as a sharp singlet in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and chemical environment of the carbon atoms. For this compound, distinct signals are observed for the carbonyl carbons of the urea and acetyl groups, the various aromatic carbons, and the methyl carbon of the acetyl group. The chemical shifts of these carbons are indicative of their electronic environment.

Interactive Data Table: Representative NMR Data for Phenylurea Derivatives

| Compound | ¹H NMR (DMSO-d₆, δ/ppm) | ¹³C NMR (DMSO-d₆, δ/ppm) |

|---|---|---|

| N-phenylurea | 8.53 (s, 1H, NH), 7.41 (d, 2H, Ar-H), 7.22 (t, 2H, Ar-H), 6.90 (t, 1H, Ar-H), 5.88 (s, 2H, NH₂) chemicalbook.com | Not readily available |

| N,N'-diacetyl-1,4-phenylenediamine | Not readily available | 168.3, 133.8, 120.2, 24.0 chemicalbook.com |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands that confirm its structure. Key vibrational frequencies include:

N-H stretching: Bands in the region of 3200-3400 cm⁻¹ correspond to the stretching vibrations of the N-H bonds in the urea moiety.

C=O stretching: Two distinct carbonyl stretching bands are typically observed. The band for the urea carbonyl usually appears around 1630-1680 cm⁻¹, while the acetyl carbonyl gives a band at a slightly higher frequency, around 1680-1700 cm⁻¹.

C-N stretching and N-H bending: These vibrations contribute to absorptions in the fingerprint region of the spectrum, typically between 1200 and 1600 cm⁻¹.

Aromatic C-H and C=C stretching: Bands corresponding to the aromatic rings are also present.

Interactive Data Table: Key IR Absorption Bands for Phenylurea Derivatives

| Functional Group | N-phenylurea (cm⁻¹) chemicalbook.com | N-acetyl-L-phenylalanine (cm⁻¹) researchgate.net |

|---|---|---|

| N-H Stretch | Not specified | Not specified |

| C=O Stretch | Not specified | 1695 |

HRMS is a crucial technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, the exact molecular formula can be determined. For this compound (C₁₅H₁₄N₂O₂), HRMS would confirm the molecular weight of 254.28 g/mol . bldpharm.com This technique is invaluable for confirming the identity of the target compound and distinguishing it from other potential products with the same nominal mass.

Single Crystal X-ray Diffraction Studies of this compound and Derivatives

Single crystal X-ray diffraction provides the most definitive structural information, revealing the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

X-ray diffraction studies on derivatives such as N-(4-acetylphenyl)-N′-(4-fluorophenyl)urea show that the two aromatic rings are not coplanar. researchgate.netresearchgate.net The dihedral angle, which is the angle between the planes of the two rings, is a key conformational parameter. For N-(4-acetylphenyl)-N′-(4-fluorophenyl)urea, this angle is reported to be 11.6(2)°. researchgate.netresearchgate.net This twisting is a common feature in diaryl ureas and is influenced by steric hindrance and electronic effects of the substituents. The urea moiety itself is generally planar.

The way molecules arrange themselves in a crystal lattice is known as crystal packing. This is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. In the crystal structure of N-(4-acetylphenyl)-N′-(4-fluorophenyl)urea, molecules are linked by N-H···O hydrogen bonds, forming distinct motifs. researchgate.netresearchgate.net These interactions play a crucial role in stabilizing the crystal structure.

The unit cell is the basic repeating unit of a crystal lattice. Its dimensions (a, b, c) and angles (α, β, γ) are determined from the X-ray diffraction data. For N-(4-acetylphenyl)-N′-(4-fluorophenyl)urea, the crystal system is monoclinic with the space group Pn. researchgate.net

Interactive Data Table: Crystallographic Data for an this compound Analogue

| Parameter | N-(4-acetylphenyl)-N′-(4-fluorophenyl)urea researchgate.net |

|---|---|

| Crystal System | Monoclinic |

| Space Group | Pn |

| a (Å) | 4.8061 (15) |

| b (Å) | 6.617 (2) |

| c (Å) | 20.364 (7) |

| β (°) | 91.417 (10) |

| V (ų) | 647.4 (4) |

Supramolecular Interactions in the Solid State

The supramolecular assembly of this compound and its analogues is dominated by a rich network of hydrogen bonds and other non-covalent interactions, which create a well-defined three-dimensional architecture.

The urea moiety is a powerful hydrogen-bonding unit, and as expected, the primary interactions in the crystal lattice of the analogue N-(4-acetylphenyl)-N'-(4-fluorophenyl)urea involve the N—H donors and the carbonyl oxygen acceptor. researchgate.netresearchgate.net Molecules are linked by pairs of N—H⋯O hydrogen bonds, a classic and robust interaction for ureas. researchgate.netresearchgate.net

A summary of the hydrogen bond geometry for the fluorinated analogue is presented below, providing insight into the expected interactions for this compound.

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| N1–H1N···O2ⁱ | 0.86(3) | 2.08(3) | 2.924(3) | 169(3) |

| N2–H2N···O1ⁱⁱ | 0.85(3) | 2.11(3) | 2.919(3) | 159(3) |

| C12–H12···F1ⁱⁱⁱ | 0.93 | 2.50 | 3.398(4) | 162 |

| Symmetry codes: (i) x, y-1, z; (ii) -x+1, y-1/2, -z+1; (iii) -x+1, y+1/2, -z+1. Data for N-(4-acetylphenyl)-N'-(4-fluorophenyl)urea. |

Pi-stacking interactions are another important class of non-covalent forces that contribute to the stability of crystal structures containing aromatic rings. These can occur as face-to-face (π–π) or edge-to-face (C—H⋯π) interactions.

In the studied crystal structure of N-(4-acetylphenyl)-N'-(4-fluorophenyl)urea, significant π–π or C—H⋯π stacking interactions are not reported to be a dominant feature of the packing. researchgate.net The crystal packing is primarily directed by the strong hydrogen bonding network. However, in other phenylurea derivatives, these interactions can play a more significant role in the supramolecular assembly.

The patterns of hydrogen bonds in a crystal structure can be described using graph-set notation. In the crystal structure of the fluorinated analogue, the N—H⋯O hydrogen bonds link molecules into centrosymmetric dimers, forming a distinct R²₂(14) ring motif. researchgate.netresearchgate.net This is a common and stable motif for N,N'-disubstituted ureas.

Furthermore, the C—H⋯F interactions in the fluorinated analogue create a larger ring structure, described as an R⁴₂(26) motif, which connects the dimers into a two-dimensional network. researchgate.netresearchgate.net While the R⁴₂(26) motif involving fluorine would not be present in the non-fluorinated compound, it is plausible that other weak interactions could form different large ring motifs. The S(6) motif, typically associated with intramolecular hydrogen bonds, is not a prominent feature in the primary intermolecular network of this class of compounds.

Advanced Surface Analysis for Intermolecular Interactions

To gain a more quantitative understanding of the intermolecular interactions, advanced analytical techniques such as Hirshfeld surface analysis are employed.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The surface is generated around a molecule, and the distances from the surface to the nearest atom inside (dᵢ) and outside (dₑ) are calculated. These values are mapped onto the surface to highlight different types of contacts.

For N-(4-acetylphenyl)-N'-(4-fluorophenyl)urea, the Hirshfeld surface mapped with the normalized contact distance (dₙₒᵣₘ) reveals distinct red spots, which indicate close intermolecular contacts. researchgate.net These spots are most prominent around the urea's carbonyl oxygen and the N-H groups, visually confirming the significance of the N—H⋯O hydrogen bonds in the crystal packing. researchgate.netresearchgate.net Additional, less intense spots relate to the weaker C—H⋯F and C—H⋯O interactions. researchgate.net

For the fluorinated analogue, the 2D fingerprint plot shows that the most significant contributions to the total Hirshfeld surface are from H⋯H, C⋯H, and O⋯H contacts. researchgate.net The breakdown of the fingerprint plot for N-(4-acetylphenyl)-N'-(4-fluorophenyl)urea reveals the following contributions from various interactions:

H⋯H contacts: These are the most abundant, appearing as a large, diffuse region in the center of the plot.

O⋯H/H⋯O contacts: These appear as distinct "wings" on the plot, characteristic of strong hydrogen bonds. The tips of these wings correspond to the shortest N—H⋯O contacts.

F⋯H/H⋯F contacts: These also form sharp wings, indicative of the C—H⋯F hydrogen bonds. For the non-fluorinated compound, these would be absent.

The information derived from these analyses provides a comprehensive picture of the delicate balance of forces that govern the solid-state structure of this compound and its derivatives, which is essential for understanding their material properties.

Exploration of Polymorphism and Solid-State Processes in Urea Derivatives

The solid-state behavior of active pharmaceutical ingredients and functional organic materials is of paramount importance as it governs key physical and chemical properties such as solubility, stability, bioavailability, and mechanical characteristics. Urea derivatives, a class of compounds with significant applications in medicinal chemistry and materials science, are known to exhibit rich solid-state landscapes, including polymorphism, which is the ability of a compound to exist in two or more crystalline forms. The study of polymorphism in urea derivatives is crucial for understanding structure-property relationships and for the development of robust and reliable materials. This section delves into the advanced structural characterization and solid-state analysis of urea derivatives, with a focus on this compound and its analogues.

While specific, in-depth studies on the polymorphism of this compound are not extensively available in publicly accessible literature, the solid-state behavior of closely related analogues provides valuable insights. A notable example is the comprehensive analysis of N-(4-acetylphenyl)-N'-(4-fluorophenyl)urea, which sheds light on the types of intermolecular interactions and crystal packing that can be expected in this class of compounds.

A detailed crystallographic study of N-(4-acetylphenyl)-N'-(4-fluorophenyl)urea reveals its crystal system, space group, and key intermolecular interactions that dictate its solid-state architecture. researchgate.net In one studied form, the compound crystallizes in a monoclinic system with the Pn space group. researchgate.net The crystal structure is characterized by a network of strong N—H···O hydrogen bonds, which are a hallmark of urea derivatives. researchgate.net These interactions link the molecules into layers. researchgate.net

The study of different crystalline forms, or polymorphs, is essential as each form can have distinct physical properties. While specific polymorphic screening of this compound is not documented in the available literature, the general principles of polymorphism in urea derivatives suggest that different crystallization conditions (e.g., solvent, temperature, and cooling rate) could potentially lead to the discovery of new solid forms.

The following table summarizes the crystallographic data for the studied form of N-(4-acetylphenyl)-N'-(4-fluorophenyl)urea, which serves as a valuable reference for understanding the solid-state properties of related compounds. researchgate.net

| Parameter | Value |

| Chemical Formula | C15H13FN2O2 |

| Molecular Weight | 272.27 |

| Crystal System | Monoclinic |

| Space Group | Pn |

| a (Å) | 4.8061 (15) |

| b (Å) | 6.617 (2) |

| c (Å) | 20.364 (7) |

| β (°) | 91.417 (10) |

| Volume (ų) | 647.4 (4) |

| Z | 2 |

| Calculated Density (Mg m⁻³) | 1.397 |

The detailed structural information, including bond lengths and angles, provides a foundation for computational modeling and for predicting the potential for polymorphism in this compound and other related derivatives. The exploration of its solid-state landscape remains a fertile ground for future research, with the potential to uncover novel crystalline forms with enhanced properties.

Computational Chemistry Investigations of N 4 Acetylphenyl N Phenylurea

Density Functional Theory (DFT) Studies

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is routinely used to predict molecular geometries, vibrational frequencies, and various electronic properties.

Geometry Optimization and Vibrational Analysis

In a typical study, the three-dimensional structure of N-(4-acetylphenyl)-N'-phenylurea would be optimized to find its most stable conformation (lowest energy state). This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. Following optimization, a vibrational frequency analysis is performed to confirm that the structure is a true minimum (characterized by the absence of imaginary frequencies) and to predict its infrared and Raman spectra. These theoretical spectra are often compared with experimental data for validation.

Selection of Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For organic molecules like phenylurea derivatives, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are very common. More modern, dispersion-corrected functionals like wB97XD may also be used to better account for non-covalent interactions. These functionals are paired with basis sets, which are sets of mathematical functions used to build the molecular orbitals. Pople-style basis sets like 6-31G(d,p) and the more extensive 6-311G(d,p) are frequently chosen as they offer a good balance between computational cost and accuracy for such systems.

Frontier Molecular Orbital (FMO) Analysis

FMO theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Gaps

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The spatial distribution of these orbitals also indicates likely sites for nucleophilic and electrophilic attack.

Global Reactivity Parameters

From the energies of the HOMO and LUMO, several global reactivity parameters can be calculated to quantify the chemical behavior of a molecule. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ²/2η).

Without specific research on this compound, providing data tables for its bond lengths, vibrational modes, atomic charges, or reactivity indices is not possible. The scientific community has yet to publish a dedicated computational investigation on this particular compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intramolecular bonding, charge transfer interactions, and electron delocalization within a molecule. neovarsity.orgnih.gov For this compound, NBO analysis provides insights into the electronic structure and the stabilizing effects of hyperconjugative interactions.

The analysis interprets the complex molecular wavefunction in terms of a localized, Lewis-like structure, consisting of occupied bond or lone pair orbitals (Lewis-type) and unoccupied antibonding or Rydberg orbitals (non-Lewis type). neovarsity.org The interactions between these orbitals, specifically the delocalization of electron density from a filled Lewis-type NBO (donor) to an empty non-Lewis type NBO (acceptor), are key to understanding the molecule's stability. mdpi.com The stabilization energy (E(2)) associated with these donor-acceptor interactions can be quantified using second-order perturbation theory. A higher E(2) value indicates a more intense interaction. nih.govresearchgate.net

In diaryl urea (B33335) systems, significant stabilization arises from hyperconjugative interactions involving the lone pairs of nitrogen and oxygen atoms and the π-systems of the aromatic rings. For instance, electron density can be transferred from the lone pair orbitals of nitrogen (n(N)) to the antibonding π* orbitals of the adjacent carbonyl group (C=O) and phenyl rings. neovarsity.org Similarly, the lone pairs of the carbonyl oxygen (n(O)) can delocalize into the antibonding σ* orbitals of adjacent C-C and C-N bonds.

A key interaction in molecules like this compound is the n → π* delocalization, which contributes to the planarity of the urea bridge and influences the rotational barriers around the C-N bonds. The acetyl group introduces additional sites for electronic interactions, with the oxygen lone pairs and the C=O π-system participating in delocalization with the adjacent phenyl ring.

Table 1: Representative Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions in a Diaryl Urea System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n(N-H) | π(C=O) | ~40-60 | Hyperconjugation (Resonance) |

| n(O) | σ(N-Cphenyl) | ~5-15 | Hyperconjugation |

| π(C=C)phenyl | π(C=O) | ~2-5 | π-conjugation |

| π(C=O) | π(C=C)phenyl | ~2-5 | π-conjugation |

Note: The E(2) values are illustrative and depend on the specific conformation and computational level of theory.

This delocalization of electron density leads to a more stabilized molecular structure. The NBO analysis can also reveal information about the hybridization of atoms and the charge distribution across the molecule, which are crucial for understanding its reactivity and intermolecular interactions. bohrium.comrjpn.org

Theoretical Studies of Noncovalent Interactions

Noncovalent interactions are critical in determining the three-dimensional structure, crystal packing, and molecular recognition properties of this compound and related diaryl ureas. nih.gov Theoretical studies, often complementing experimental data from X-ray crystallography, are employed to characterize and quantify these weak interactions.

Hydrogen Bonding: The urea moiety is a potent hydrogen bond donor (N-H) and acceptor (C=O). mdpi.com In the solid state, diaryl ureas typically form robust one-dimensional hydrogen-bonded chains or tapes, where the N-H group of one molecule interacts with the carbonyl oxygen of a neighboring molecule. researchgate.net In some cases, bifurcated hydrogen bonds can also be observed. researchgate.net For this compound, the acetyl group's carbonyl oxygen provides an additional hydrogen bond acceptor site, potentially leading to more complex hydrogen-bonding networks.

C–H···O and C–H···π Interactions: Besides the strong N-H···O hydrogen bonds, weaker C-H···O interactions involving the aromatic C-H groups and the carbonyl oxygens (of both the urea and acetyl groups) play a significant role in stabilizing the crystal packing. nih.gov Furthermore, C-H···π interactions, where a C-H bond points towards the electron-rich face of a phenyl ring, are also common in aromatic systems.

These theoretical investigations of noncovalent interactions are crucial for understanding the solid-state properties of this compound and for designing new materials with desired crystal structures and properties. researchgate.netresearchgate.net

Molecular Dynamics Simulations (General Applicability to Urea Systems)

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. rjpn.org For urea-containing systems, including this compound, MD simulations provide valuable insights into conformational dynamics, solvation effects, and interactions with biological macromolecules. bohrium.com

Conformational Analysis: Diaryl ureas possess significant conformational flexibility due to rotation around the C-N bonds of the urea linker and the C-N bonds connecting to the phenyl rings. nih.gov MD simulations can explore the potential energy surface of the molecule, identifying low-energy conformations and the transition pathways between them. researchgate.netnih.gov This is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a protein.

Solvation and Aggregation: MD simulations can model the behavior of urea derivatives in solution, providing details about their interactions with solvent molecules. numberanalytics.comresearchgate.net This is particularly relevant for understanding solubility and the tendency of these molecules to aggregate. For instance, simulations can reveal the structure of water around the hydrophobic phenyl groups and the hydrogen bonding patterns between water and the polar urea and acetyl moieties. numberanalytics.comresearchgate.net

Protein-Ligand Interactions: In the context of drug design, MD simulations are extensively used to study the binding of urea-based inhibitors to their protein targets, such as kinases. mdpi.comnih.gov Starting from a docked pose, MD simulations can assess the stability of the protein-ligand complex over time. nih.gov Analysis of the simulation trajectory can reveal:

Binding Stability: Root Mean Square Deviation (RMSD) of the ligand and protein backbone can indicate if the binding pose is stable. nih.govscilit.com

Flexibility: Root Mean Square Fluctuation (RMSF) analysis can identify flexible regions of the protein and the ligand upon binding. scilit.com

Key Interactions: The persistence of hydrogen bonds and other noncovalent interactions between the ligand and the protein can be monitored throughout the simulation, highlighting the key interactions responsible for binding affinity. nih.govresearchgate.net

By providing a dynamic picture of molecular behavior, MD simulations complement static computational methods and experimental data, offering a more complete understanding of the properties of this compound and its potential applications. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For urea derivatives, QSAR models are valuable tools in drug discovery for predicting the activity of new compounds and guiding the design of more potent molecules. bohrium.com

The development of a QSAR model typically involves several key steps:

Data Set Preparation: A dataset of molecules with known biological activities (e.g., IC50 values) is compiled. bohrium.com This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power. mdpi.comresearchgate.net

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. rjpn.org These can range from simple 1D descriptors (e.g., molecular weight) to more complex 2D and 3D descriptors. neovarsity.orgnumberanalytics.com

Model Building: Statistical methods are used to build a mathematical model that relates the descriptors to the biological activity. Common methods include:

Multiple Linear Regression (MLR): A linear method that creates a simple equation relating the descriptors to the activity. nih.gov

Partial Least Squares (PLS): A linear method suitable for datasets with many, often correlated, descriptors.

Machine Learning Methods: Non-linear methods like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and Random Forests are increasingly used to capture more complex structure-activity relationships. nih.govnih.govnih.gov

Model Validation: The developed model must be rigorously validated to ensure its statistical significance and predictive ability. nih.gov

Internal Validation: Techniques like leave-one-out (LOO) cross-validation are used to assess the robustness of the model using the training set. researchgate.netnih.gov

External Validation: The model's ability to predict the activity of new compounds is tested using the external test set. mdpi.comnih.gov

Y-randomization: This involves scrambling the biological activity data to ensure the original correlation is not due to chance. bohrium.com

For urea derivatives, QSAR models have been successfully developed to predict their activity as, for example, kinase inhibitors. nih.govnih.gov

The choice of molecular descriptors is crucial for building a predictive QSAR model. For the urea scaffold, a variety of descriptors are relevant:

Table 2: Common Molecular Descriptors in QSAR Studies of Urea Derivatives

| Descriptor Class | Examples | Description |

| Constitutional (1D) | Molecular Weight (MW), Number of H-bond donors/acceptors, Number of rotatable bonds | Describes the basic composition and connectivity of the molecule. |

| Topological (2D) | Kier & Hall connectivity indices, Balaban index | Encodes information about the branching and shape of the 2D molecular graph. |

| Geometrical (3D) | Molecular surface area, Molecular volume, Shadow indices | Describes the 3D shape and size of the molecule. |

| Electrostatic (3D) | Partial charges on atoms, Dipole moment | Relates to the electronic distribution and polarity of the molecule. |

| Quantum-Chemical | HOMO/LUMO energies, Mulliken charges, Electrostatic potential | Derived from quantum mechanical calculations, providing detailed electronic information. |

For diaryl ureas like this compound, descriptors related to hydrophobicity (e.g., logP), aromaticity, and the potential for hydrogen bonding are particularly important. nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use steric and electrostatic fields as descriptors, which can be very effective for understanding the 3D requirements for binding to a target. neovarsity.orgnih.govnumberanalytics.com The selection of the most relevant descriptors is often performed using algorithms like genetic algorithms to build a robust and interpretable model. bohrium.comscilit.com

Theoretical Correlations of Structural Features with Computed Parameters

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for establishing correlations between the specific structural features of this compound and its computed physicochemical parameters. These correlations provide a deeper understanding of the molecule's electronic properties, reactivity, and potential biological activity.

Substituent Effects: The nature and position of substituents on the phenyl rings can significantly influence the electronic properties of the entire molecule. For this compound, the electron-withdrawing acetyl group (-COCH3) at the para position of one phenyl ring affects the charge distribution across the molecule. This can be quantified by calculating parameters such as:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of chemical reactivity. An electron-withdrawing group like the acetyl group is expected to lower the energy of both the HOMO and LUMO. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface. For this compound, negative potential regions (electron-rich) would be expected around the carbonyl oxygens of the urea and acetyl groups, making them likely sites for electrophilic attack and hydrogen bond acceptance. Positive potential regions (electron-poor) would be found around the N-H protons, indicating their role as hydrogen bond donors.

Table 3: Theoretical Correlation of Structural Features with Computed Parameters for a Substituted Diaryl Urea

| Structural Feature | Computed Parameter | Expected Effect | Implication |

| Electron-withdrawing group (e.g., -COCH3) | HOMO/LUMO Energies | Lowers both HOMO and LUMO energies | Affects charge-transfer properties and reactivity |

| Electron-withdrawing group | HOMO-LUMO Gap | May decrease the energy gap | Increases chemical reactivity |

| Carbonyl groups (urea and acetyl) | Molecular Electrostatic Potential (MEP) | Creates regions of negative potential | Indicates sites for hydrogen bonding and electrophilic attack |

| N-H groups | Molecular Electrostatic Potential (MEP) | Creates regions of positive potential | Indicates sites for hydrogen bond donation |

| Overall molecular asymmetry | Dipole Moment | Increases the magnitude of the dipole moment | Influences solubility and intermolecular interactions |

By systematically studying these correlations for a series of related diaryl urea derivatives, it is possible to build predictive models that link specific structural modifications to desired properties. This theoretical understanding is fundamental for the rational design of new molecules with tailored electronic and biological characteristics.

Structure Activity Relationship Sar and Molecular Design Principles in Urea Chemistry

Correlation of Structural Modifications with Calculated Molecular Properties in Urea (B33335) Derivatives

The biological activity and pharmacokinetic profile of a molecule are intrinsically linked to its physicochemical properties. In the case of N-(4-acetylphenyl)-N'-phenylurea and its analogs, modifications to the phenyl ring substituents can systematically alter calculated molecular properties. These properties, often termed molecular descriptors in Quantitative Structure-Activity Relationship (QSAR) studies, include measures of lipophilicity (LogP), polarity (Polar Surface Area, PSA), and electronic characteristics (dipole moment). nih.govnih.gov

QSAR studies on diaryl ureas have shown that descriptors related to molecular size, shape (e.g., degree of branching), aromaticity, and polarizability significantly affect their inhibitory activities. nih.govnih.gov Computational methods, such as those using the Hartree-Fock (HF) method with basis sets like 6-31G*, are employed to calculate these quantum chemical descriptors. nih.gov The strategic alteration of substituents allows for the fine-tuning of these properties to optimize a compound's drug-like characteristics.

Below is a data table showcasing calculated molecular properties for this compound and a series of related derivatives. The data for N-Phenylurea and this compound are derived from established chemical databases, while the properties for the other derivatives are estimated based on the predictable effects of their respective substituents.

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| N-Phenylurea |  | C₇H₈N₂O | 136.15 | 0.8 | 55.1 | 2 | 2 |

| This compound |  | C₁₅H₁₄N₂O₂ | 254.28 | 2.5 | 66.4 | 2 | 3 |

| N-(4-chlorophenyl)-N'-phenylurea | C₁₃H₁₁ClN₂O | 246.70 | 3.1 | 55.1 | 2 | 2 | |

| N-(4-methylphenyl)-N'-phenylurea | C₁₄H₁₄N₂O | 226.27 | 2.8 | 55.1 | 2 | 2 | |

| N-(4-nitrophenyl)-N'-phenylurea | C₁₃H₁₁N₃O₃ | 257.24 | 2.4 | 100.9 | 2 | 4 |

Data for N-Phenylurea and this compound sourced from PubChem (CID 6145, 682184). nih.govnih.gov Properties for other derivatives are illustrative estimates.

Influence of Substituent Effects on Urea Backbone Conformation and Theoretical Reactivity

The conformation of the urea backbone, particularly in N,N'-diaryl ureas, is critical for its biological function. The planarity of the urea moiety and the dihedral angle between the two aryl rings are key conformational features. nih.gov In solution and solid states, N,N'-diphenylureas generally adopt a trans-trans conformation. nih.gov However, substituents on the aryl rings can significantly influence this conformation. For instance, introducing bulky substituents at the ortho position of an N-aryl group can disrupt planarity due to steric hindrance. nih.gov

Computational and crystallographic studies provide precise data on these conformational effects. For example, in the crystal structure of the closely related compound N-(4-acetylphenyl)-N'-(4-fluorophenyl)urea, the fluorophenyl and 4-acetylphenyl rings are twisted from each other by a dihedral angle of 11.6°. nih.gov This deviation from co-planarity is a result of the electronic and steric nature of the substituents.

Substituents also modulate the theoretical reactivity of the molecule by altering its electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental descriptors of chemical reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov Electron-donating groups (EDGs) tend to raise the HOMO energy level, while electron-withdrawing groups (EWGs) lower the LUMO energy level, both of which can decrease the HOMO-LUMO gap and increase reactivity. nih.govresearchgate.net

The following table illustrates the influence of different para-substituents on the phenyl ring of a diaryl urea scaffold, showing the expected effects on conformation and theoretical reactivity parameters.

| Compound Series (N-phenyl-N'-(4-X-phenyl)urea) | Substituent (X) | Substituent Effect | Expected Dihedral Angle (°) | HOMO Energy (eV) (Predicted Trend) | LUMO Energy (eV) (Predicted Trend) | HOMO-LUMO Gap (ΔE) (Predicted Trend) |

| N-(4-fluorophenyl)-N'-(4-acetylphenyl)urea | -F, -COCH₃ | EWG / EWG | 11.6 (reported) | Moderate | Low | Moderate |

| This compound | -H, -COCH₃ | Neutral / EWG | ~10-15 | Moderate | Low | Moderate |

| N-(4-chlorophenyl)-N'-phenylurea | -Cl | Weak EWG | ~5-15 | Moderate | Lower | Smaller |

| N-(4-methylphenyl)-N'-phenylurea | -CH₃ | EDG | ~0-10 | Higher | Similar | Smaller |

| N-(4-nitrophenyl)-N'-phenylurea | -NO₂ | Strong EWG | ~10-20 | Lower | Much Lower | Smallest |

Dihedral angle for the fluoro-derivative is from crystallographic data. nih.gov Trends in HOMO, LUMO, and ΔE are predicted based on general principles of substituent electronic effects. nih.govresearchgate.net

Design Strategies for Urea-Containing Chemical Entities Based on Academic Principles

The rational design of urea-containing compounds, particularly as enzyme inhibitors, leverages a deep understanding of SAR and the principles of molecular recognition. rsc.orgnih.gov Several key strategies are employed in academic and industrial research:

Structure-Based Design: With the availability of crystal structures of target proteins, often complexed with ligands, designers can rationally modify a urea-based scaffold. nih.gov For inhibitors of glutamate (B1630785) carboxypeptidase II (GCPII), for example, structure-assisted design targeting a specific exosite on the enzyme led to a significant improvement in inhibitory potency. nih.gov This approach allows for the optimization of hydrogen bonding, hydrophobic, and π-stacking interactions between the urea derivative and the protein's active site.

Conformational Constraint and Pre-organization: Modifying the urea scaffold to lock it into a bioactive conformation can enhance binding affinity. This can be achieved by introducing bulky groups to restrict rotation or by incorporating the urea moiety into a cyclic system. nih.gov For example, transitioning from acyclic to cyclic ureas has been shown to improve chemical stability and biological activity in certain contexts. nih.gov

Isosteric and Bioisosteric Replacement: This strategy involves replacing parts of a known active molecule with other groups that have similar steric and electronic properties. In urea derivatives, one phenyl ring might be replaced with a different aromatic or heteroaromatic system to explore new interactions with the target, improve physicochemical properties, or circumvent metabolic liabilities.

Fragment-Based Design: This approach involves identifying small molecular fragments, including urea-like fragments, that bind to the target protein. These fragments are then grown or linked together to create a more potent lead compound. The urea moiety is an excellent choice for this approach due to its well-defined hydrogen bonding capabilities. nih.gov

The process of designing potent and specific urea-based molecules is an iterative one, often involving cycles of computational modeling, chemical synthesis, and biological evaluation to refine the structure and maximize its desired activity. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.